molecular formula C22H21NO4 B14377881 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate CAS No. 88022-65-5

4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate

Cat. No.: B14377881
CAS No.: 88022-65-5
M. Wt: 363.4 g/mol
InChI Key: JTQOZLULXZWURE-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound that features a cyclohexylamino group attached to an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the cyclohexylamino group. The final step involves acetylation to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylamino)benzoic acid
  • 4-(Cyclohexylamino)phenyl acetate
  • 4-(Cyclohexylamino)cyclohexane carboxylate

Uniqueness

What sets 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate apart is its unique combination of an anthracene core with a cyclohexylamino group and an acetate ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

CAS No.

88022-65-5

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(4-cyclohexylimino-10-hydroxy-1-oxoanthracen-9-yl) acetate

InChI

InChI=1S/C22H21NO4/c1-13(24)27-22-16-10-6-5-9-15(16)21(26)19-17(11-12-18(25)20(19)22)23-14-7-3-2-4-8-14/h5-6,9-12,14,26H,2-4,7-8H2,1H3

InChI Key

JTQOZLULXZWURE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=CC(=NC3CCCCC3)C2=C(C4=CC=CC=C41)O

Origin of Product

United States

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